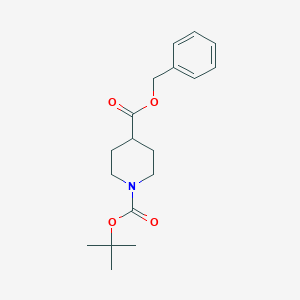

Benzyl N-Boc-4-piperidinecarboxylate

概要

説明

Benzyl N-Boc-4-piperidinecarboxylate is a chemical compound with the CAS RN®: 177990-33-9 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .

Molecular Structure Analysis

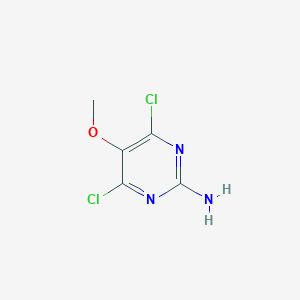

The molecular formula of Benzyl N-Boc-4-piperidinecarboxylate is C18H25NO4 . The InChI code is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 .Physical And Chemical Properties Analysis

Benzyl N-Boc-4-piperidinecarboxylate has a molecular weight of 319.4 . It is a solid or liquid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .科学的研究の応用

Molecular Structure and Spectroscopic Analysis

- Spectroscopic Characterization and Molecular Docking: Benzyl N-Boc-4-piperidinecarboxylate has been characterized using spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR. Studies reveal insights into its molecular structure, vibrational assignments, and electronic properties. Moreover, its potential in anticancer activity through molecular docking against VEGFR-2 Kinase inhibitor receptors demonstrates its applicability in drug discovery (S. Janani et al., 2020).

Synthesis and Chemical Reactivity

Enantioselective Synthesis

Research into asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate highlights its role in producing chiral molecules, a critical aspect of pharmaceutical chemistry. Using phase-transfer catalysts, this method facilitates the synthesis of biologically active compounds featuring a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

Development of Novel Compounds

The synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] and other similar compounds underscores the utility of benzyl N-Boc-4-piperidinecarboxylate in creating new chemical entities. These compounds, characterized by their unique structures, have potential applications in medicinal chemistry and drug development (Wang Qian-y, 2015).

Pharmaceutical Applications

Anticancer Agents and Enzyme Inhibitors

The molecule serves as a foundation for synthesizing derivatives with potent anticancer properties and enzyme inhibitory activities. This is evident in the development of 1,4-disubstituted piperidines, demonstrating the compound's role in the synthesis of novel classes of cytotoxic agents with potential for cancer therapy (S. De Castro et al., 2014).

Synthesis of Pharmacological Intermediates

The compound's application extends to the synthesis of intermediates for pharmaceuticals, such as those used in the production of HIV protease inhibitors. Its utility in creating key intermediates for drugs highlights its significance in the pharmaceutical industry (P. Pollet et al., 2009).

Safety And Hazards

特性

IUPAC Name |

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGMYLVKJUYFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623948 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-Boc-4-piperidinecarboxylate | |

CAS RN |

177990-33-9 | |

| Record name | 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)